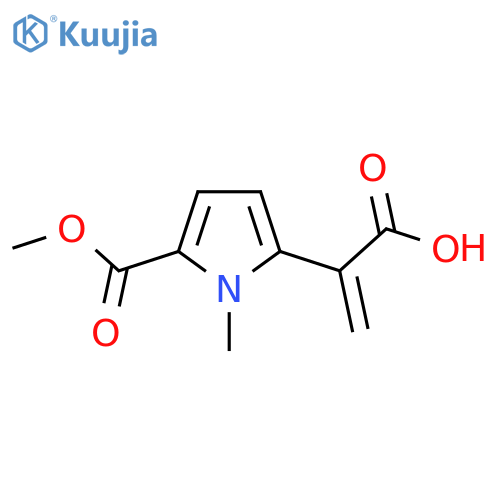

Cas no 2228491-81-2 (2-5-(methoxycarbonyl)-1-methyl-1H-pyrrol-2-ylprop-2-enoic acid)

2-5-(methoxycarbonyl)-1-methyl-1H-pyrrol-2-ylprop-2-enoic acid 化学的及び物理的性質

名前と識別子

-

- 2-5-(methoxycarbonyl)-1-methyl-1H-pyrrol-2-ylprop-2-enoic acid

- EN300-1728441

- 2-[5-(methoxycarbonyl)-1-methyl-1H-pyrrol-2-yl]prop-2-enoic acid

- 2228491-81-2

-

- インチ: 1S/C10H11NO4/c1-6(9(12)13)7-4-5-8(11(7)2)10(14)15-3/h4-5H,1H2,2-3H3,(H,12,13)

- InChIKey: UIJDTYRZOOBCBA-UHFFFAOYSA-N

- SMILES: O(C)C(C1=CC=C(C(=C)C(=O)O)N1C)=O

計算された属性

- 精确分子量: 209.06880783g/mol

- 同位素质量: 209.06880783g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 15

- 回転可能化学結合数: 4

- 複雑さ: 300

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 68.5Ų

- XLogP3: 1

2-5-(methoxycarbonyl)-1-methyl-1H-pyrrol-2-ylprop-2-enoic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1728441-10.0g |

2-[5-(methoxycarbonyl)-1-methyl-1H-pyrrol-2-yl]prop-2-enoic acid |

2228491-81-2 | 10g |

$8110.0 | 2023-05-23 | ||

| Enamine | EN300-1728441-0.05g |

2-[5-(methoxycarbonyl)-1-methyl-1H-pyrrol-2-yl]prop-2-enoic acid |

2228491-81-2 | 0.05g |

$1584.0 | 2023-09-20 | ||

| Enamine | EN300-1728441-10g |

2-[5-(methoxycarbonyl)-1-methyl-1H-pyrrol-2-yl]prop-2-enoic acid |

2228491-81-2 | 10g |

$8110.0 | 2023-09-20 | ||

| Enamine | EN300-1728441-5.0g |

2-[5-(methoxycarbonyl)-1-methyl-1H-pyrrol-2-yl]prop-2-enoic acid |

2228491-81-2 | 5g |

$5470.0 | 2023-05-23 | ||

| Enamine | EN300-1728441-0.25g |

2-[5-(methoxycarbonyl)-1-methyl-1H-pyrrol-2-yl]prop-2-enoic acid |

2228491-81-2 | 0.25g |

$1735.0 | 2023-09-20 | ||

| Enamine | EN300-1728441-1.0g |

2-[5-(methoxycarbonyl)-1-methyl-1H-pyrrol-2-yl]prop-2-enoic acid |

2228491-81-2 | 1g |

$1887.0 | 2023-05-23 | ||

| Enamine | EN300-1728441-2.5g |

2-[5-(methoxycarbonyl)-1-methyl-1H-pyrrol-2-yl]prop-2-enoic acid |

2228491-81-2 | 2.5g |

$3696.0 | 2023-09-20 | ||

| Enamine | EN300-1728441-5g |

2-[5-(methoxycarbonyl)-1-methyl-1H-pyrrol-2-yl]prop-2-enoic acid |

2228491-81-2 | 5g |

$5470.0 | 2023-09-20 | ||

| Enamine | EN300-1728441-0.1g |

2-[5-(methoxycarbonyl)-1-methyl-1H-pyrrol-2-yl]prop-2-enoic acid |

2228491-81-2 | 0.1g |

$1660.0 | 2023-09-20 | ||

| Enamine | EN300-1728441-0.5g |

2-[5-(methoxycarbonyl)-1-methyl-1H-pyrrol-2-yl]prop-2-enoic acid |

2228491-81-2 | 0.5g |

$1811.0 | 2023-09-20 |

2-5-(methoxycarbonyl)-1-methyl-1H-pyrrol-2-ylprop-2-enoic acid 関連文献

-

Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

-

Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087

-

10. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822

2-5-(methoxycarbonyl)-1-methyl-1H-pyrrol-2-ylprop-2-enoic acidに関する追加情報

2-5-(Methoxycarbonyl)-1-methyl-1H-pyrrol-2-ylprop-2-enoic Acid: A Comprehensive Overview

The compound with CAS No. 2228491-81-2, commonly referred to as 2-5-(methoxycarbonyl)-1-methyl-1H-pyrrol-2-ylprop-2-enoic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrrole derivatives, which are known for their versatile biological activities and potential applications in drug development. The pyrrole ring serves as a central structural motif, while the methoxycarbonyl and propenoic acid substituents contribute to its unique chemical properties and functional diversity.

Recent studies have highlighted the importance of pyrrole derivatives in medicinal chemistry, particularly due to their ability to modulate various cellular pathways. The methoxycarbonyl group attached to the pyrrole ring introduces additional functionality, such as enhanced solubility and improved bioavailability. This makes the compound a promising candidate for further exploration in drug design and development. Researchers have also focused on the propenoic acid moiety, which is known to exhibit anti-inflammatory and antioxidant properties, further underscoring its potential therapeutic applications.

One of the most intriguing aspects of this compound is its ability to interact with biological targets such as enzymes and receptors. For instance, studies have shown that 2-5-(methoxycarbonyl)-1-methyl-1H-pyrrol-2-ylprop-2-enoic acid can inhibit certain kinases involved in inflammatory responses, making it a potential lead compound for anti-inflammatory drug development. Additionally, its pyrrole ring has been shown to exhibit selective binding affinity for specific G-protein coupled receptors (GPCRs), which are critical targets in various therapeutic areas including cardiovascular diseases and neurodegenerative disorders.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the pyrrole ring through cyclization reactions, followed by the introduction of the methoxycarbonyl and propenoic acid groups via nucleophilic substitution or conjugate addition reactions. Researchers have also explored green chemistry approaches to enhance the sustainability of the synthesis process, aligning with current trends toward environmentally friendly chemical manufacturing.

From an analytical standpoint, this compound has been extensively characterized using advanced spectroscopic techniques such as NMR (nuclear magnetic resonance) and mass spectrometry. These analyses have provided detailed insights into its molecular structure, confirming the presence of all functional groups and their relative positions on the molecule. Furthermore, computational modeling studies have been conducted to predict its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), which are crucial for determining its suitability as a drug candidate.

Recent advancements in computational chemistry have enabled researchers to perform molecular docking studies on this compound, revealing potential binding interactions with various protein targets. These studies have provided valuable insights into its mechanism of action and guided further optimization efforts aimed at improving its potency and selectivity. For example, modifications to the methoxycarbonyl group or the propenoic acid moiety have been explored to enhance binding affinity while minimizing off-target effects.

In terms of applications beyond pharmacology, this compound has shown promise in materials science due to its ability to form stable coordination complexes with metal ions. Such complexes have potential applications in catalysis, sensing technologies, and even as components in advanced materials like polymers or nanoparticles. The combination of its organic functionality with metal coordination properties opens up new avenues for interdisciplinary research.

Looking ahead, ongoing research is focused on expanding the understanding of this compound's biological activity and exploring its potential uses in diverse fields. Collaborative efforts between chemists, biologists, and pharmacologists are expected to yield new insights into its therapeutic potential and pave the way for innovative applications in medicine and beyond.

2228491-81-2 (2-5-(methoxycarbonyl)-1-methyl-1H-pyrrol-2-ylprop-2-enoic acid) Related Products

- 1805360-32-0(6-Amino-2-(chloromethyl)-3-(difluoromethyl)-4-nitropyridine)

- 2138273-56-8(3-(Chloromethyl)-5-(6-chloropyridin-3-yl)pyridine)

- 533869-62-4(4-bis(2-methoxyethyl)sulfamoyl-N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylbenzamide)

- 1353955-38-0(3-Cyclopropylaminomethyl-piperidine-1-carboxylic acid benzyl ester)

- 2172033-52-0(4-formyl-1-(2,2,5,5-tetramethyloxolan-3-yl)-1H-pyrazole-3-carboxylic acid)

- 1344205-95-3(N-(3-methylbutyl)-4-(propan-2-yl)cyclohexan-1-amine)

- 49633-54-7(Butanamide, N-(1,1-dimethylethyl)-3,3-dimethyl-)

- 138597-36-1(3-Hydroxy-2-(1-hydroxypropyl)-6-methyl-4H-pyran-4-one)

- 597562-39-5(Methyl 4-amino-3-(butylamino)benzoate)

- 1932500-34-9((2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol)